molecular formula C12H17NO4 B14582503 1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 61274-14-4

1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14582503
CAS No.: 61274-14-4
M. Wt: 239.27 g/mol
InChI Key: RQNHFKNZXITZBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with cycloheptanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-[(Cycloheptanecarbonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the cycloheptanecarbonyl group.

Properties

CAS No.

61274-14-4

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) cycloheptanecarboxylate

InChI

InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)17-12(16)9-5-3-1-2-4-6-9/h9H,1-8H2

InChI Key

RQNHFKNZXITZBI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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